1-(2-Methoxyethyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes a methoxyethyl group, a methylpyridinyl group, and a piperidinyl group, all connected through a urea linkage. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate by reacting 2-methylpyridine with piperidine under suitable conditions.
Introduction of the Methoxyethyl Group:
Urea Formation: Finally, the urea linkage is formed by reacting the intermediate with an appropriate isocyanate or carbamate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Methoxyethyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)carbamate
- 1-(2-Methoxyethyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)thiourea
Uniqueness
1-(2-Methoxyethyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-13-11-15(3-6-17-13)20-8-4-14(5-9-20)12-19-16(21)18-7-10-22-2/h3,6,11,14H,4-5,7-10,12H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCLFQNVNCNSQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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